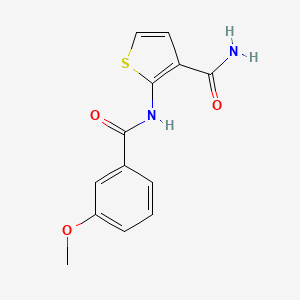
2-((2-phenyl-1H-indol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-phenyl-1H-indol-3-yl)thio)acetamide is a compound that has been studied for its potential antiviral properties . It has been found to be a potent inhibitor of both the respiratory syncytial virus (RSV) and influenza A virus (IAV) .
Synthesis Analysis
The synthesis of this compound involves the design and preparation of a series of derivatives . In one study, 35 derivatives were created and evaluated for their anti-RSV and anti-IAV activities .Molecular Structure Analysis
The molecular structure of this compound is complex, and its analysis would require advanced techniques such as 2D-QSAR, 3D-QSAR, and molecular docking .Wissenschaftliche Forschungsanwendungen
Synthesis of Antibacterial Agents
A study by Ramalingam, Ramesh, and Sreenivasulu (2019) focused on the synthesis of derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, starting from a common intermediate. These compounds exhibited significant antibacterial activity, showcasing the potential of 2-((2-phenyl-1H-indol-3-yl)thio)acetamide derivatives in developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anti-Inflammatory Drug Development
Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative, showcasing its potential as an anti-inflammatory drug. The compound's anti-inflammatory activity was confirmed through in silico modeling, targeting cyclooxygenase domains COX-1 and 2. This study highlights the relevance of this compound derivatives in the development of new anti-inflammatory drugs (Al-Ostoot et al., 2020).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves the formation of hydrogen bonds and Van der Waals forces .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that they can induce various molecular and cellular changes .
Eigenschaften
IUPAC Name |
2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c17-14(19)10-20-16-12-8-4-5-9-13(12)18-15(16)11-6-2-1-3-7-11/h1-9,18H,10H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQGSDDDFQPHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Quinazolin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B3015092.png)
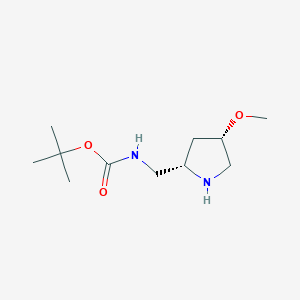
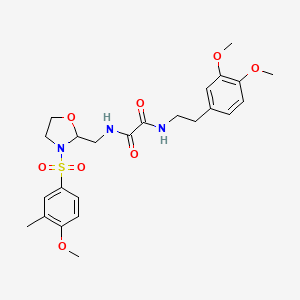
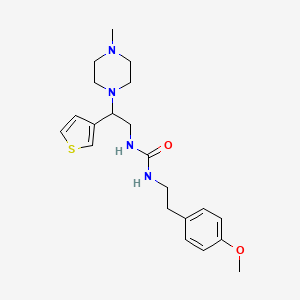

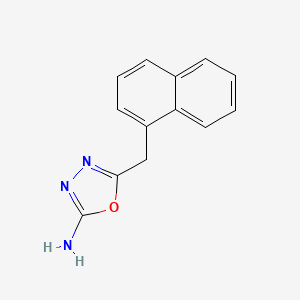
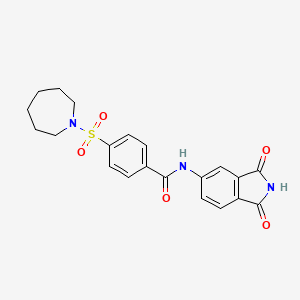
![N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/structure/B3015103.png)
![2-(ethylthio)-7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015105.png)
![8-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3015107.png)

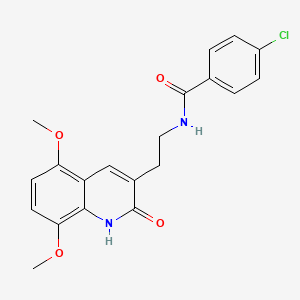
![3-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B3015110.png)
